molecular formula C21H24N2O4 B2774461 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide CAS No. 852137-31-6

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2774461
CAS No.: 852137-31-6
M. Wt: 368.433
InChI Key: LIBUFIZPKMPPIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group.


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds. It contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature.


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds within the family of 3,4,5-trimethoxybenzamides have been synthesized and analyzed for their structural properties. For example, studies on the synthesis of new heterocyclic 3,4,5-trimethoxybenzamides show potential CNS depressant activity, indicating a methodological approach to exploring similar compounds (Parravicini et al., 1976). Additionally, the structural study of tropane benzamides, including N-(8-alkyl (or aralkyl) nortropan-3-β-yl)-3,4,5-trimethoxybenzamides, offers insight into the molecular conformation and potential activity of related compounds (Gálvez et al., 1990).

Antimicrobial and Anticancer Applications

Compounds bearing the trimethoxybenzamide moiety have shown antimicrobial and anticancer activities. Research on oxadiazole and imidazolinone derivatives containing a trimethoxybenzamide group reveals their potential in combating microbial infections, highlighting the utility of these moieties in developing new antimicrobial agents (Joshi et al., 1997). Furthermore, derivatives from dimethylcarbazole with trimethoxybenzamido-ureido groups have been found active against leukemia cell lines, demonstrating the anticancer potential of these structures (Panno et al., 2014).

Pharmacological Potential

The exploration of benzamides and their derivatives extends to various pharmacological potentials, including CNS depressant and anticonvulsant activities. Early studies on trimethoxybenzamides have been associated with potential CNS depressant activity, paving the way for further investigations into their therapeutic applications (Parravicini et al., 1976). Additionally, the evaluation of substituted 3,4,5-trimethoxybenzamides for their anticonvulsant activity suggests a link between chemical structure and biological function, offering a foundation for the development of new anticonvulsant drugs (Chaturvedi et al., 1972).

Mechanism of Action

Indole derivatives have been shown to have potential as a serotonin receptor agonist, which makes it a promising candidate for the treatment of depression and anxiety .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-8-15-9-14(6-7-17(15)23(13)2)12-22-21(24)16-10-18(25-3)20(27-5)19(11-16)26-4/h6-11H,12H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBUFIZPKMPPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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